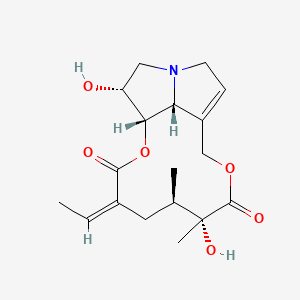

Anacrotine

Description

Natural Sources and Distribution in Botanical Genera

Anacrotine is primarily found in plants belonging to the Boraginaceae, Compositae, and Leguminosae families. ontosight.ai

The primary plant species from which this compound has been isolated is Crotalaria laburnifolia. researchgate.netmdpi.comresearchgate.net Specifically, research has identified this compound in the seeds of Crotalaria laburnifolia L. subspec. australis (Bak. f.) Polhill. researchgate.netresearchgate.net It has also been found in other Crotalaria species, including Crotalaria agatiflora, Crotalaria incana, and Crotalaria verrucosa. up.ac.zaresearchgate.netijbcp.complantpono.org

The genus Crotalaria has a history of use in traditional medicine, which has likely spurred scientific interest in its chemical constituents. For instance, various Crotalaria species are used in Chinese traditional medicine. up.ac.za In African countries, decoctions of species like Crotalaria caudate, Crotalaria retusa, Crotalaria emarginella, and Crotalaria mesopontica have been traditionally used. up.ac.za In India, the flowers of some species are used for eczema, and leaves are applied to cuts. up.ac.za Furthermore, some Crotalaria species are used traditionally in Ecuador to treat cancer and in the USA for conditions like yellow fever and skin rashes. up.ac.za The common name "rattlesnake" for Crotalaria pallida comes from the sound its dry seeds make, and it has been used for various ailments including urinary problems and fever. jetir.org

Significance of Pyrrolizidine (B1209537) Alkaloids as Research Targets

Research Methodologies for Extraction and Purification

The isolation of this compound and other pyrrolizidine alkaloids from plant sources involves a series of extraction and purification steps. column-chromatography.com

Chromatography is a cornerstone technique for the separation and purification of natural products like this compound. natpro.com.vn High-Performance Liquid Chromatography (HPLC) is a powerful method that offers high resolution for separating these compounds. tandfonline.comhilarispublisher.com Both analytical and preparative HPLC methods are employed in the study of pyrrolizidine alkaloids. tandfonline.com Silica (B1680970) gel column chromatography is another efficient method for isolating these alkaloids. column-chromatography.com This technique separates compounds based on their polarity, with more polar compounds like pyrrolizidine alkaloids being retained longer on the silica gel column. column-chromatography.com

Modern approaches to natural product isolation often involve a combination of techniques to handle the complexity of plant extracts. natpro.com.vnfrontiersin.org The general strategy begins with a preliminary fractionation of the crude extract using various solvents based on solubility differences. natpro.com.vn This is often followed by various forms of chromatography.

Modern extraction techniques that can be applied include:

Ultrasound-assisted extraction

Microwave-assisted extraction

Supercritical fluid extraction

After extraction, purification is essential. Besides chromatography, other methods like crystallization and distillation are also used. The choice of method depends on the chemical and physical properties of the target compound.

Preliminary Analytical Characterization in Research Settings

Once isolated, this compound is subjected to various analytical techniques to confirm its structure and purity. The molecular weight of this compound is 351.399 g/mol . phytopurify.com

Spectroscopic methods are crucial for the structural elucidation of natural products. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of molecules like this compound. nih.govgndu.ac.in Both 1H and 13C NMR provide information about the chemical environment of the atoms within the molecule. researchgate.net

Mass spectrometry (MS) is another key analytical technique used to determine the mass-to-charge ratio of the compound, confirming its molecular weight. sigmaaldrich.comnih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to separate and identify pyrrolizidine alkaloids in complex mixtures. mdpi.comresearchgate.net

The purity of this compound samples is often assessed using HPLC with detectors like a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). phytopurify.com

Structure

3D Structure

Properties

IUPAC Name |

(1S,4Z,6R,7R,16R,17R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-5,10,13-15,20,23H,6-9H2,1-3H3/b11-4-/t10-,13-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYPUYCITBTPSF-TZCAYXSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN3C2C(C(C3)O)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C[C@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H]([C@@H](C3)O)OC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317393 | |

| Record name | (+)-Anacrotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5096-49-1 | |

| Record name | (+)-Anacrotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5096-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anacrotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Anacrotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANACROTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS4XLD79SV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence, Isolation Methodologies, and Initial Characterization in Research

Preliminary Analytical Characterization in Research Settings

Spectroscopic Fingerprinting for Research Purity (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in chemical research to probe the electronic transitions within a molecule. reddit.com For a compound to be UV-Vis active, it must contain a chromophore, a part of the molecule that absorbs light in the UV or visible region. msu.edu In pyrrolizidine (B1209537) alkaloids like anacrotine, the unsaturated necine base constitutes the primary chromophore.

The UV absorption spectra of unsaturated pyrrolizidine alkaloids typically show a maximum absorption (λmax) at wavelengths around 214-220 nm. arxiv.orgacs.org This absorption is due to the π → π* electronic transition within the conjugated system of the molecule. However, these compounds generally exhibit low UV absorbance at wavelengths above 230 nm, which can limit the sensitivity of detection without derivatization. up.ac.za

In the context of research purity, UV-Vis spectroscopy is most powerfully applied as a detection method within a High-Performance Liquid Chromatography (HPLC) system. nih.gov An HPLC-UV or HPLC-Diode Array Detector (DAD) setup allows for the separation of this compound from other co-extracted compounds. mdpi.com The purity of the isolated this compound can then be assessed by monitoring the chromatographic effluent at a specific wavelength, typically around 220 nm. acs.org The presence of a single, sharp peak at the expected retention time in the chromatogram is a strong indicator of the sample's purity.

Another approach involves a colorimetric method where the alkaloid reacts with a chemical agent, such as Ehrlich's reagent, to produce a colored derivative. up.ac.zamdpi.com This method is specific for alkaloids with an unsaturated pyrrole (B145914) ring. The intensity of the resulting colored solution, which shows an intense absorption in the visible region (around 565 nm), can be measured with a UV-Vis spectrophotometer. up.ac.za While this is highly effective for quantifying the total amount of unsaturated pyrrolizidine alkaloids in a sample, its utility for assessing the purity of a single, isolated compound like this compound is secondary to chromatographic methods. mdpi.com The selection of high-purity solvents is critical for accurate spectroscopic analysis to avoid interference from optical impurities.

Table 2: Application of UV-Vis Spectroscopy in this compound Analysis

| Technique | Principle | Typical Wavelength (λmax) | Application in this compound Research |

|---|---|---|---|

| Direct UV-Vis Spectroscopy | Absorption by the unsaturated necine base chromophore. | ~214-220 nm | General characterization; limited for purity due to low absorbance and potential for interference. arxiv.orgup.ac.za |

| HPLC-UV/DAD | Chromatographic separation followed by UV-Vis detection. | ~220 nm | Primary method for purity assessment and quantification of isolated this compound. mdpi.comacs.org |

| Colorimetric Method (with Ehrlich's Reagent) | Reaction to form a colored derivative, followed by spectrophotometric measurement. | ~565 nm | Quantification of total unsaturated pyrrolizidine alkaloids; less common for purity analysis of a single compound. up.ac.zamdpi.com |

Mentioned Chemical Compounds

Advanced Structural Elucidation and Stereochemical Investigations of Anacrotine

High-Resolution Spectroscopic Approaches for Structure Determination

High-resolution NMR and Mass Spectrometry are indispensable tools in the structural elucidation of complex natural products like Anacrotine. cornell.edunptel.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial insights into the carbon-hydrogen framework and the relative positions of different functional groups within a molecule. nptel.ac.inhyphadiscovery.com

1D NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in this compound, as well as their chemical environments and coupling interactions. hmdb.cadrugbank.comreddit.com The chemical shifts (δ) and splitting patterns of proton signals provide information about the functional groups and their proximity to electronegative atoms. nptel.ac.inreddit.com

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. np-mrd.orghmdb.caoregonstate.eduresearchgate.net The chemical shifts of carbon signals are indicative of the hybridization state and electronic environment of each carbon atom. nptel.ac.inoregonstate.edu Analysis of ¹³C NMR data, often coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in determining the number of methyl, methylene, methine, and quaternary carbon atoms.

While specific detailed ¹H and ¹³C NMR data for this compound were not extensively available in the immediate search results, general principles of 1D NMR analysis apply. For instance, carbonyl carbons typically resonate in the downfield region of the ¹³C NMR spectrum (δ 165-190 ppm for carboxylic acids and derivatives, >200 ppm for aldehydes and ketones), while aliphatic carbons appear further upfield (δ 10-80 ppm). oregonstate.edu Proton signals for protons adjacent to electronegative atoms or double bonds are generally deshielded and appear at higher chemical shifts. nptel.ac.in

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are essential for establishing connectivities and spatial relationships that are not apparent from 1D spectra. princeton.educreative-biostructure.comsdsu.eduemerypharma.com

COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are coupled to each other through typically two or three bonds. princeton.educreative-biostructure.comsdsu.edu This helps in piecing together spin systems and identifying adjacent protons within the molecule. creative-biostructure.comemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond correlation). princeton.educreative-biostructure.comsdsu.eduemerypharma.com This is invaluable for assigning proton signals to their corresponding carbons. emerypharma.com

NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY experiments reveal through-space correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. princeton.educreative-biostructure.com This technique is particularly useful for determining the relative stereochemistry and conformation of a molecule. creative-biostructure.com

The application of these 2D NMR techniques allows for the comprehensive mapping of the atomic connectivity and the determination of the three-dimensional structure of this compound. hyphadiscovery.commestrelab.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides accurate mass measurements and fragmentation data that complement NMR information for structural elucidation. cornell.edunptel.ac.inresearchgate.net

Fragmentation Pattern Analysis for Structural Connectivity

In HRMS, the molecule is ionized and then fragmented. nptel.ac.inuni-saarland.de The resulting fragment ions are detected and their mass-to-charge ratios (m/z) are measured with high accuracy. cornell.eduresearchgate.net Analysis of the fragmentation pattern, the series of fragment ions produced, provides information about the substructures present in the molecule and how they are connected. nptel.ac.inuni-saarland.denih.gov Different types of bonds break under ionization conditions, leading to characteristic fragment ions. uni-saarland.de Comparing the observed fragmentation pattern to known fragmentation pathways of similar compounds or using in silico fragmentation tools can aid in structural assignment. researchgate.netnih.govnih.gov

While specific detailed HRMS fragmentation data for this compound were not provided in the search results, the general principle of fragmentation analysis is applicable. For example, the fragmentation of pyrrolizidine (B1209537) alkaloids often involves the cleavage of ester bonds and fragmentation of the necine base and necic acid moieties, leading to characteristic fragment ions that help in identifying these structural elements. researchgate.net

Isotopic Pattern Interpretation

High-resolution mass spectrometers can distinguish between ions that have the same nominal mass but different elemental compositions due to the natural abundance of isotopes (e.g., ¹²C vs. ¹³C, ¹⁴N vs. ¹⁵N, ¹⁶O vs. ¹⁸O). cornell.edu The isotopic pattern observed for the molecular ion and fragment ions can be compared to theoretical isotopic patterns for proposed elemental compositions. cornell.edu This provides strong evidence for the elemental formula of the molecule and its fragments, significantly aiding in confirming the structural assignment derived from NMR and fragmentation analysis. cornell.edu

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline materials. wikipedia.organton-paar.com Single-crystal X-ray diffraction, in particular, is considered the most reliable method for the unambiguous determination of absolute configuration. rigaku.comencyclopedia.pubresearchgate.net

Single-Crystal Diffraction Analysis

Single-crystal X-ray diffraction analysis involves directing a beam of X-rays at a single crystal of the compound. anton-paar.com The ordered arrangement of atoms in the crystal lattice causes the X-rays to diffract in specific directions, producing a diffraction pattern. wikipedia.organton-paar.com By measuring the angles and intensities of the diffracted X-rays, a three-dimensional electron density map of the crystal can be generated, revealing the positions of the atoms, their chemical bonds, and molecular conformation. wikipedia.org This technique provides accurate measurements of molecular dimensions, such as bond lengths and angles. anton-paar.comrigaku.com

For this compound, obtaining suitable single crystals is a prerequisite for this analysis. Once crystals are obtained, they are evaluated and selected for X-ray data collection. unl.pt The diffraction data are then processed to determine the crystal system, space group, and lattice parameters. unl.pt

Confirmation of Stereochemical Assignments

Single-crystal X-ray diffraction is unique in its ability to directly determine the absolute configuration of chiral centers within a molecule. rigaku.comencyclopedia.pubunl.pt This is achieved by utilizing the anomalous scattering effect of atoms in the crystal. encyclopedia.pub The differences in anomalous scattering allow for the differentiation between enantiomers. encyclopedia.pub The reliability of absolute configuration determination using X-ray diffraction is enhanced when the molecule contains heavier atoms, although it can also be achieved with lighter atoms like oxygen, particularly with appropriate radiation sources like Cu Kα. encyclopedia.pubresearchgate.net The results from X-ray crystallography provide definitive stereochemical data, confirming assignments made through other spectroscopic methods.

Chiroptical Techniques for Stereostructure Elucidation

Chiroptical techniques, which measure the interaction of chiral substances with polarized light, provide valuable information about the stereochemistry and conformation of molecules like this compound. theswissbay.ch

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. youtube.com This technique is particularly sensitive to the presence of chiral chromophores and their local environment, providing insights into the conformation and stereochemistry of chiral molecules. youtube.com CD spectra are characterized by positive and negative Cotton effects at specific wavelengths, the signs and magnitudes of which are related to the absolute configuration and conformation of the molecule. For this compound, CD spectroscopy can be used to support and complement stereochemical assignments made by other methods, such as X-ray crystallography. researchgate.netscribd.com

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances, defined as the rotation of the plane of linearly polarized light as it passes through a sample. ua.esnih.gov The magnitude and direction of optical rotation, expressed as specific rotation ([α]D), are dependent on the molecular structure, concentration, solvent, temperature, and the wavelength of light used. ua.es this compound is known to be optically active, and its specific rotation has been measured. nih.govcymitquimica.comup.ac.za While optical rotation alone does not directly provide absolute configuration, it is a crucial physical constant for characterizing a specific enantiomer and can be used in conjunction with other techniques for stereochemical analysis. chem-soc.si For example, the specific rotation of (+)-anacrotine has been reported. cymitquimica.com

Here is a table summarizing some reported optical rotation data for this compound and related compounds:

| Compound | Specific Rotation ([α]D) | Solvent | Temperature (°C) | Reference |

| (+)-Anacrotine | -109.5 | CHCl₃ | 25 | nih.gov |

| Riddelliine | -109.5 | CHCl₃ | 25 | nih.gov |

| Riddelliine HCl | -80.6 | H₂O | Not specified | nih.gov |

Computational Chemistry in Structural Verification

Computational chemistry plays an increasingly important role in the structural elucidation and verification of organic molecules, including complex natural products like this compound. schrodinger.comwikipedia.org By employing various computational methods based on quantum and classical physics, researchers can simulate and predict molecular structures, properties, and spectroscopic data. schrodinger.comwikipedia.org

Computational techniques can be used to:

Predict molecular geometries and conformations: This helps in understanding the likely spatial arrangement of atoms in this compound. schrodinger.com

Calculate spectroscopic parameters: Predicted NMR shifts, vibrational frequencies (for IR and Raman), and electronic transitions (for UV-Vis and CD) can be compared with experimental data to validate proposed structures. core.ac.ukresearchgate.net

Determine relative energies of conformers: This helps in identifying the most stable three-dimensional structures.

Simulate CD and optical rotation spectra: Comparing calculated chiroptical properties with experimental measurements can aid in confirming stereochemical assignments. researchgate.net

While computational methods provide valuable theoretical insights and can support experimental findings, they are approximations of real-life chemistry. wikipedia.org However, advances in algorithms and computing power, including the potential use of quantum computing, are enhancing their accuracy and applicability in complex structural problems. wikipedia.orgmit.eduquantinuum.com For this compound, computational chemistry can serve as a powerful tool to verify the structural models derived from experimental data and to explore its conformational landscape. ua.es

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction

Density Functional Theory (DFT) calculations are powerful computational tools used in chemical research to predict and understand molecular properties, including spectroscopic parameters. scielo.brrsc.orgscm.com For structural elucidation, DFT can be employed to calculate properties such as NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR), and electronic transitions (UV-Vis). anu.edu.auscielo.br

The accuracy of DFT predictions depends on the chosen functional and basis set. scielo.brrsc.org By comparing the calculated spectroscopic data for different proposed structures or stereoisomers with the experimental spectra, researchers can validate structural assignments and differentiate between possibilities. researchgate.netscielo.br This is particularly useful when experimental data alone is insufficient for unambiguous determination, especially for complex molecules or when dealing with limited sample quantities. researchgate.net

DFT calculations can also provide insights into the electronic structure of this compound, including molecular electrostatic potential surfaces and frontier molecular orbitals (HOMO and LUMO), which relate to the molecule's reactivity and stability. scielo.br

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. upenn.eduresearchgate.net Molecules can exist in various conformations, each with a different energy level. Energy minimization is a computational process used to find the lowest energy conformers of a molecule. upenn.edunih.govhakon-art.com

For a flexible molecule like this compound, which contains a macrocyclic ring, understanding its preferred conformations is important for correlating its structure with its properties and interactions. Computational methods, often employing force fields or more advanced quantum mechanical methods like DFT, are used to perform conformational searches and energy minimizations. researchgate.netnih.govhakon-art.com

Force field methods, such as MM2, MM3, or MMFF94, are computationally less expensive and are often used for initial conformational screening. upenn.eduresearchgate.net These methods estimate the potential energy of a conformation based on parameters derived from experimental data and theoretical calculations. researchgate.net Energy minimization algorithms, such as Steepest Descent or Conjugate Gradient, are then applied to find local energy minima on the potential energy surface. nih.govhakon-art.com

More rigorous conformational analysis can involve molecular dynamics simulations or systematic conformational searching combined with energy minimization to explore a wider range of possible conformers and identify the most stable ones. univ-paris-diderot.frresearchgate.netnih.gov The relative energies of different conformers can influence spectroscopic properties and reactivity. scielo.br DFT calculations can also be used for energy minimization and to calculate the energies of different conformers, providing a more accurate description of the potential energy surface. scielo.br

Mechanisms of Anacrotine S Biological Activity in Research Models

In Vitro Model Systems for Mechanistic Elucidation

In vitro model systems provide controlled environments to investigate the direct effects of compounds on cells and biological molecules, facilitating the elucidation of mechanistic pathways without the complexity of a whole organism.

Cell-Based Assays for Target Engagement

Cell-based assays for target engagement are designed to confirm that a compound interacts with its intended molecular target within a living cellular environment catapult.org.ukdiscoverx.com. These assays are crucial for understanding if a compound can penetrate the cell membrane and bind to intracellular targets, as well as assessing the binding affinity in a more physiologically relevant context compared to cell-free systems youtube.comresearchgate.net. Techniques such as the Cellular Thermal Shift Assay (CETSA) or various fluorescence-based methods can be employed to directly measure the interaction between a compound and its target protein in cells mdpi.comcatapult.org.ukyoutube.com. These assays help establish a link between compound exposure and target modulation, which is a key step in mechanistic validation catapult.org.uk. While cell-based target engagement assays are valuable tools in drug discovery, specific research findings detailing the use of these assays to determine Anacrotine's target engagement were not found in the provided search results.

Organotypic Co-Culture Systems for Cellular Interactions

Organotypic co-culture systems involve the culture of different cell types or tissue slices together, aiming to recreate aspects of the complex cellular interactions and tissue architecture found in vivo nih.govnih.govfrontiersin.org. These systems can provide a more physiologically relevant context than monocultures, allowing researchers to study the effects of a compound on cellular communication, differentiation, and tissue-level responses researchgate.net. For instance, co-cultures of different cell types within a tissue can help understand how a compound's effect on one cell type might influence others researchgate.net. Organotypic slice cultures, such as brain slice cultures, maintain a three-dimensional structure and cellular density similar to the in vivo condition, enabling the study of complex processes like angiogenesis or neuronal interactions nih.govfrontiersin.org. While organotypic co-culture systems are useful for studying complex biological interactions, specific research utilizing these systems to investigate the mechanisms of this compound's biological activity was not identified in the provided search results.

Biochemical Assays for Enzyme Activity

Biochemical assays are fundamental tools used to study the activity of enzymes and their interactions with potential inhibitors or activators pharmaron.comabyntek.comsigmaaldrich.com. These assays typically involve measuring the rate of an enzyme-catalyzed reaction by quantifying the consumption of a substrate or the production of a product sigmaaldrich.comnih.gov. They can provide detailed information about enzyme kinetics, including parameters such as Km and Vmax, and determine the potency of inhibitors through IC50 values nih.gov. Biochemical assays are essential for identifying molecular targets of compounds that exert their effects by modulating enzyme activity pharmaron.comabyntek.com. Various types of biochemical assays exist, including enzymatic assays, receptor binding assays, and protein assays krishgen.comabyntek.com. While biochemical assays are widely used to elucidate the mechanisms of compound action, specific research findings on the use of biochemical assays to study this compound's effects on enzyme activity were not identified in the provided search results.

Preclinical In Vivo Mechanistic Studies (Non-Human Models)

Preclinical in vivo studies using non-human animal models are essential for investigating the biological activity and mechanisms of compounds in a complex, integrated biological system mdpi.comangelinipharma.comnih.gov. These studies can provide insights into a compound's effects on physiological processes, its distribution within the body, and its potential efficacy against diseases mdpi.comnih.gov.

Animal Models for Pathway-Specific Investigations (e.g., oedema formation models)

Animal models are frequently used to investigate the effects of compounds on specific biological pathways and disease processes mdpi.comnih.gov. For example, models of inflammation, such as those involving induced oedema, are used to study the anti-inflammatory properties of compounds and their underlying mechanisms researchgate.netnih.govresearchgate.net. Oedema formation models in rodents, often induced by agents like carrageenin, formalin, or histamine, are utilized to assess a compound's ability to reduce swelling and vascular permeability researchgate.netnih.gov.

Research has investigated the anti-inflammatory activity of crotalaburnine (this compound) in several animal models of inflammation in rats researchgate.net. These studies evaluated its effectiveness against oedema induced by various agents, including formalin, carrageenin, hyaluronidase, 5-hydroxytryptamine, dextran, bradykinin (B550075), and prostaglandin (B15479496) researchgate.net. The effect of this compound was compared with the activity of reference substances such as hydrocortisone (B1673445) and phenylbutazone (B1037) researchgate.net. While these studies demonstrated this compound's anti-inflammatory activity in these in vivo models, detailed mechanistic pathways explaining how this compound reduces oedema at a molecular level were not explicitly described in the provided search result. Animal models of oedema formation allow for the assessment of a compound's impact on inflammatory responses and associated pathways in a living system, providing valuable preclinical data researchgate.netnih.gov.

Biomarker Identification for Mechanistic Endpoints

Research into the biological mechanisms of this compound in animal models has involved the identification of potential biomarkers. Given that this compound is a pyrrolizidine (B1209537) alkaloid, its bioactivation to reactive pyrrolic metabolites is a key aspect of its mechanism of action. These reactive metabolites are known to bind to cellular macromolecules, forming adducts that can lead to cellular damage.

Studies have indicated that the formation of pyrrole-protein adducts can serve as potential biomarkers for exposure to and liver injury induced by pyrrolizidine alkaloids in both animals and humans. While specific studies detailing the use of pyrrole-protein adducts as biomarkers specifically for this compound were not extensively found within the search results, the general principle observed with other toxic pyrrolizidine alkaloids suggests this as a relevant area for mechanistic biomarker identification.

Furthermore, the presence and levels of this compound's pyrrolic metabolites in specific tissues can act as indicators of metabolic activation and potential sites of action. As discussed in the subsequent section, pyrrolic metabolites derived from this compound have been observed to accumulate in the liver and lungs of rats, suggesting that monitoring these metabolites could provide insights into the extent of exposure and the organs potentially affected by the compound's activity. Dehydrothis compound (B55308), identified as a putative reactive metabolite, is of particular interest as a potential mechanistic biomarker, especially in relation to pulmonary effects.

The identification and quantification of these metabolites and adducts in biological matrices from research animals are crucial steps in elucidating the mechanistic endpoints of this compound's biological activity. Techniques such as mass spectrometry are commonly employed for the identification and analysis of metabolites and for studying protein adducts.

Metabolic Transformation and Metabolite Tracing in Research Animals

The metabolic fate of this compound has been investigated in research animals to understand how the compound is processed by the organism, which is fundamental to understanding its biological activity. Studies in weanling male rats have provided specific details regarding the metabolic transformation and tissue distribution of this compound and its metabolites.

Following administration, this compound undergoes metabolic transformation, notably in the liver, leading to the formation of pyrrolic metabolites. A significant finding from research in rats is the formation of dehydrothis compound, which is considered a putative reactive pyrrolic metabolite. This metabolite is suggested to be more stable than the pyrrolic derivatives of many other pyrrolizidine alkaloids.

Metabolite tracing studies in rats have shown distinct distribution patterns for pyrrolic metabolites. Peak levels of these metabolites were observed in the liver relatively quickly after administration, followed by a decline. In contrast, pyrrolic metabolites accumulated in the lungs over a longer period, reaching levels that remained relatively steady for several hours. The lung level of pyrrolic metabolites after a certain time point was found to be a notable percentage of the liver level, and this proportion was higher compared to that observed with other pyrrolizidine alkaloids like senecionine.

The enhanced stability of dehydrothis compound is hypothesized to facilitate its transport from the liver, where it is formed, to extrahepatic tissues such as the lungs, contributing to the observed tissue-specific accumulation of pyrrolic metabolites and the resulting biological effects.

Structure Activity Relationship Sar Studies of Anacrotine and Its Derivatives

Design and Synthesis of Anacrotine Analogues and Semi-synthetic Derivatives

The design of this compound analogues is guided by established SAR principles for pyrrolizidine (B1209537) alkaloids. The primary goals of synthesizing derivatives are to modulate biological activity, potentially reducing toxicity while retaining or enhancing desired pharmacological effects, such as anti-inflammatory properties. nih.gov Synthetic strategies generally target the two main components of the alkaloid: the necine base and the necic acid-derived ester groups. mdpi.com

Targeted Modifications of the Necine Base Structure

The necine base is a cornerstone of a PA's biological activity. This compound is an ester of crotanecine (B1195534), a necine base that is hydroxylated at the C-6 and C-7 positions. A key distinguishing feature of this compound compared to many other common PAs, such as senecionine, is the presence of a hydroxyl group at the C-6 position. core.ac.uk

Key modifications to the necine base that influence activity include:

Saturation of the 1,2-double bond: The presence of a 1,2-double bond in the necine base is a well-established requirement for significant hepatotoxicity. This unsaturation is necessary for the metabolic activation in the liver to form reactive dehydropyrrolizidine (DHP) esters, which are the ultimate toxic metabolites. mdpi.com Synthesis of this compound analogues with a saturated necine base (dihydro-anacrotine) would be expected to result in a significant reduction or complete loss of toxicity.

N-Oxidation: The tertiary nitrogen of the necine base can be oxidized to form N-oxides. PA N-oxides are generally less toxic than their corresponding tertiary amine forms because they are more water-soluble and less readily metabolized to reactive pyrrolic species. researchgate.net However, they can be reduced back to the toxic tertiary alkaloid by gut microflora. The synthesis of this compound-N-oxide would represent a derivative with potentially altered bioavailability and lower intrinsic toxicity. researchgate.net

Table 1: Necine Base Modifications and Predicted Impact on Activity

| Modification Type | Example Analogue | Predicted Biological Impact |

|---|---|---|

| Saturation | 1,2-dihydro-anacrotine | Reduced/abolished hepatotoxicity |

| N-Oxidation | This compound-N-oxide | Reduced toxicity, altered bioavailability |

Ester Moiety Alterations

The ester groups that link the necine base to the necic acids are critical for the activity of PAs. They influence the lipophilicity of the molecule and are essential for the alkylating ability of the toxic metabolites. nih.gov this compound is a macrocyclic diester, which imparts a specific conformational rigidity.

Potential alterations include:

Hydrolysis: Cleavage of the ester bonds to yield the free necine base (crotanecine) and the corresponding necic acid is a primary detoxification pathway. encyclopedia.pub Therefore, synthetic analogues that are more susceptible to hydrolysis would be expected to be less toxic.

Isomeric Rearrangement: this compound and madurensine (B1609468) are isomers that differ in the position of the secondary ester site (C-7 in this compound, C-6 in madurensine). This structural difference, while subtle, leads to distinct spectroscopic properties and likely different biological activities due to changes in the molecule's three-dimensional shape and fit with biological targets.

Modification of Necic Acids: The structure of the dicarboxylic acid that forms the macrocycle is a key determinant of activity. Synthesizing analogues with different necic acids (e.g., altering chain length, introducing or removing double bonds or functional groups) would systematically probe the requirements for biological activity. For instance, replacing the ethylidene group in the necic acid portion could influence target interaction.

Introduction of Novel Functional Groups

The introduction of novel functional groups is a common strategy in medicinal chemistry to create analogues with new properties. masterorganicchemistry.comreagent.co.uk While specific examples for this compound are not widely reported, this approach offers significant potential for creating derivatives with unique biological profiles. Functional groups can be introduced to alter a molecule's polarity, reactivity, and ability to form hydrogen bonds. saskoer.ca

Hypothetical modifications could include:

Halogenation: Introducing halogen atoms (e.g., fluorine, chlorine) onto the necic acid or even the necine base could modify the electronic properties and lipophilicity of the molecule, potentially influencing its metabolic stability and target affinity.

Amide or Thioester Analogues: Replacing one or both of the ester linkages with more stable amide or thioester bonds would create analogues resistant to hydrolysis by esterases. This could potentially increase the compound's half-life and potency, but also its toxicity.

Addition of Charged Groups: Introducing permanently charged groups, like a quaternary ammonium (B1175870) group on the nitrogen, or acidic/basic functionalities on the necic acid, would drastically alter the solubility and membrane permeability of the resulting analogue, likely preventing it from reaching intracellular targets.

Mechanistic Evaluation of Analogues in Biological Systems

Evaluating the mechanisms of action for this compound derivatives is crucial for understanding how structural changes translate into biological effects. This involves comparing how different analogues interact with cells and molecular pathways.

Comparative Analysis of Cellular Target Interactions

The primary mechanism of toxicity for unsaturated PAs involves metabolic activation by cytochrome P450 enzymes in the liver to form highly reactive DHP esters. encyclopedia.pub These electrophilic intermediates readily form covalent bonds (adducts) with nucleophilic centers in cellular macromolecules, such as DNA and proteins. inchem.org This alkylation of cellular components disrupts their function and leads to cytotoxicity, genotoxicity, and carcinogenicity.

A comparative analysis of this compound analogues would focus on:

Rate of Metabolic Activation: Analogues with modified necine bases (e.g., saturated ones) or altered ester structures would be tested for their ability to be metabolized by liver microsomes into DHPs. Derivatives that are poor substrates for cytochrome P450 would be less toxic.

DNA and Protein Adduct Formation: The capacity of different analogues to form adducts with DNA and specific proteins would be quantified. A lower level of adduct formation would correlate with reduced toxicity. For example, a semi-synthetic derivative like azido-retronecine has been shown to have different activity compared to its parent compound, monocrotaline (B1676716), suggesting altered target interactions. nih.gov

Membrane Interaction: Some PAs are known to damage cellular membranes. researchgate.net Analogues with different lipophilicity due to ester moiety alterations or the introduction of new functional groups would be evaluated for their ability to perturb membrane structure and function.

Differential Pathway Modulation by Derivatives

This compound itself has demonstrated distinct pharmacological activities, notably in modulating inflammatory pathways. Research has shown that this compound can inhibit oedema induced by agents like bradykinin (B550075) and prostaglandins (B1171923) but is ineffective against oedema induced by 5-hydroxytryptamine. nih.govmdpi.com This indicates a specific interaction with certain inflammatory signaling cascades.

Evaluating derivatives would involve assessing how structural modifications alter these effects:

Anti-inflammatory Activity: this compound analogues would be tested in the same inflammation models to determine if modifications enhance or diminish the selective inhibitory effects. For example, an analogue might gain the ability to inhibit 5-hydroxytryptamine-induced pathways or show increased potency against prostaglandin (B15479496) synthesis.

Enzyme Inhibition: The molecular targets for the anti-inflammatory effects of this compound are likely specific enzymes within the prostaglandin and bradykinin pathways. A comparative study would measure the inhibitory concentration (IC50) of various analogues against these target enzymes to establish a quantitative SAR.

Gene and Protein Expression Profiling: Modern techniques like transcriptomics and proteomics could be used to compare how this compound and its derivatives alter global gene and protein expression in relevant cell types (e.g., macrophages). This could reveal if a structural modification shifts the compound's activity from one cellular pathway to another, for instance, from an anti-inflammatory pathway to a pro-apoptotic pathway in cancer cells. nih.gov

Table 2: Biological Activity of this compound in Different Inflammation Models nih.govmdpi.com

| Inducing Agent | Type of Oedema | Effect of this compound |

|---|---|---|

| Carrageenin | Inflammatory Oedema | Inhibition |

| Hyaluronidase | Enzyme-induced Oedema | Inhibition |

| Bradykinin | Inflammatory Mediator | Inhibition |

| Prostaglandin | Inflammatory Mediator | Inhibition |

| 5-Hydroxytryptamine | Inflammatory Mediator | Ineffective |

| Dextran | Inflammatory Agent | Ineffective |

This differential activity provides a clear basis for the design and evaluation of semi-synthetic derivatives, aiming to create analogues with more potent and selective pharmacological profiles.

Computational Approaches to SAR

In the absence of extensive experimental Structure-Activity Relationship (SAR) data for this compound and its derivatives, computational methods serve as powerful predictive tools. These in silico techniques allow for the estimation of biological activity and the elucidation of potential molecular interactions, guiding the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. quantumatk.com This is achieved by calculating a variety of molecular descriptors that quantify different physicochemical properties of the molecules.

While no specific QSAR studies on this compound have been published, a hypothetical QSAR model can be conceptualized. A dataset of this compound analogs would be required, along with their corresponding biological activity data (e.g., cytotoxicity, enzyme inhibition). For each analog, molecular descriptors would be calculated. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: Molecular shape, volume, surface area, etc.

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a QSAR equation of the following general form would be developed:

Biological Activity = f(Descriptor 1, Descriptor 2, ... , Descriptor n)

For this compound, some key molecular properties that could be used as descriptors in a QSAR model have been identified in chemical databases. naturalproducts.net

Table 1: Selected Molecular Properties and Descriptors for this compound

| Property/Descriptor | Value/Type | Potential Influence on Activity |

| Molecular Formula | C18H25NO6 | Foundational for all other descriptor calculations. naturalproducts.net |

| Molecular Weight | 351.39 g/mol | Influences absorption, distribution, and metabolism. |

| AlogP | 0.16 | A measure of lipophilicity, affecting cell membrane permeability. naturalproducts.net |

| Topological Polar Surface Area (TPSA) | 96.30 Ų | Relates to hydrogen bonding potential and bioavailability. naturalproducts.net |

| Hydrogen Bond Donors | 2 | Key for specific interactions with biological targets. naturalproducts.net |

| Hydrogen Bond Acceptors | 7 | Important for forming hydrogen bonds with receptor sites. naturalproducts.net |

| Rotatable Bond Count | 0 | Indicates molecular flexibility, which can impact binding affinity. naturalproducts.net |

A hypothetical QSAR study on this compound derivatives could reveal which structural features are most influential for its biological activity. For instance, modifications to the necine base or the ester side chain could be correlated with changes in activity, guiding further synthetic efforts.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (like this compound) might bind to a protein target and the stability of that interaction over time. nih.govcore.ac.uk

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method uses scoring functions to estimate the binding affinity. In the case of this compound, for which specific protein targets are not well-established, a hypothetical docking study could be performed against proteins known to be affected by pyrrolizidine alkaloids. For example, since hepatotoxicity is a known effect of many pyrrolizidine alkaloids, proteins involved in liver cell function or DNA could be selected as potential targets.

The docking process would involve:

Obtaining the 3D structure of this compound and the target protein.

Defining the binding site on the protein.

Virtually placing this compound in the binding site in various conformations.

Scoring each pose to predict the most favorable binding mode and affinity.

Table 2: Hypothetical Molecular Docking Results for this compound against a Putative Target

| Parameter | Hypothetical Value | Interpretation |

| Binding Energy (kcal/mol) | -8.5 | A negative value indicates a favorable binding interaction. |

| Interacting Residues | Asp121, Ser200, Phe289 | Amino acids in the protein's active site forming bonds with this compound. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions | The nature of the chemical bonds stabilizing the complex. |

Molecular Dynamics Simulations

Following molecular docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted ligand-protein complex over time. core.ac.uk An MD simulation would treat the atoms as classical particles and simulate their movements based on a force field, providing insights into the flexibility of the complex and the persistence of key interactions.

Key parameters analyzed in an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the stability of the protein and ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of different parts of the protein.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein.

A hypothetical MD simulation of an this compound-protein complex would reveal whether the initial docked pose is stable or if the ligand changes its conformation within the binding site, providing a more dynamic picture of the molecular recognition process.

Synthetic Methodologies for Anacrotine and Its Core Structure

Total Synthesis Approaches to Anacrotine

The total synthesis of a complex natural product like this compound is a multifaceted endeavor that relies on the development of a robust synthetic plan. This plan is typically guided by a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule. ben-erikvanwyk.com For this compound, the most logical retrosynthetic disconnections involve the cleavage of the two ester bonds that form the macrocyclic ring. This approach simplifies the complex structure into two main building blocks: the necine base, (+)-crotanecine, and the necic acid, senecic acid.

This primary disconnection transforms the challenge of a single complex synthesis into two more manageable objectives: the synthesis of the polyhydroxylated bicyclic amine (the necine base) and the stereocontrolled synthesis of the highly substituted dicarboxylic acid (the necic acid). A further retrosynthetic analysis of the (+)-crotanecine core would typically involve disconnecting the five-membered rings to reveal simpler acyclic precursors.

The forward synthesis, therefore, requires the successful execution of three key stages:

An efficient and stereoselective synthesis of the (+)-crotanecine core.

The synthesis of senecic acid with the correct absolute and relative stereochemistry.

The strategic coupling of these two fragments via a regioselective esterification followed by a macrolactonization to form the 12-membered macrocyclic diester.

The final macrolactonization step is particularly challenging due to entropic factors that disfavor the formation of large rings. Several methods have been developed to overcome this, such as the Corey-Nicolaou macrolactonization, which utilizes 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to activate the carboxylic acid under mild, neutral conditions. wikipedia.orgchem-station.comwikipedia.org Other effective methods include the Yamaguchi and Keck macrolactonization protocols, which have been successfully applied in the synthesis of related macrocyclic pyrrolizidine (B1209537) alkaloids. oup.com

Table 1: Key Macrolactonization Methods in Alkaloid Synthesis

| Method | Reagents | Key Features | Reference |

| Corey-Nicolaou | 2,2'-Dipyridyl disulfide, PPh₃ | Operates under mild, neutral conditions; forms a 2-pyridinethiol ester intermediate. | wikipedia.orgchem-station.com |

| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP | Forms a mixed anhydride (B1165640) which is then cyclized in the presence of a base catalyst. | oup.com |

| Keck | DCC, DMAP, Pyridine | A carbodiimide-based method often used for esterification and lactonization. | oup.com |

The pursuit of pyrrolizidine alkaloids has spurred significant innovation in synthetic methodology. These advancements provide the essential tools required for the construction of the complex core structures and for controlling the multiple stereocenters.

A prominent strategy involves the use of tandem cycloaddition reactions. For instance, the tandem inter-[4+2]/intra-[3+2] cycloaddition of nitroalkenes has proven to be a powerful method for assembling the pyrrolizidine skeleton with high stereoselectivity. wikipedia.orggoogle.com This approach allows for the rapid construction of the bicyclic core from relatively simple starting materials.

Other important developments include:

Multicomponent Reactions: Strategies that combine three or more reactants in a single operation to form complex products, such as the regio- and diastereoselective 1,3-dipolar cycloadditions between prolinate hydrochlorides, aldehydes, and dipolarophiles to directly access the pyrrolizidine framework.

Ring-Closing Metathesis (RCM): A powerful reaction for the formation of cyclic alkenes, which has been employed to construct one of the five-membered rings of the necine base.

Substrate-Controlled Reactions: Utilizing the existing stereochemistry within a molecule to direct the stereochemical outcome of subsequent reactions, thereby minimizing the need for external chiral auxiliaries.

Enzymatic Resolutions: The use of enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, providing access to enantiopure intermediates crucial for asymmetric synthesis.

Strategic Disconnections and Retrosynthetic Analysis

Synthesis of Pyrrolizidine Necine Bases

The necine base is the structural cornerstone of all pyrrolizidine alkaloids. This compound contains the specific necine base (+)-crotanecine, an amino triol characterized by an all-cis relationship between its stereocenters. google.com The synthesis of this and other necine bases like retronecine (B1221780) and heliotridine (B129409) is a central theme in pyrrolizidine alkaloid chemistry.

Achieving the correct stereochemistry is the most critical aspect of synthesizing the necine base core. The all-cis stereochemistry of (+)-crotanecine requires methods that can precisely control the formation of multiple contiguous stereocenters.

One successful approach to (+)-crotanecine employed a Lewis acid-promoted, tandem inter-[4+2]/intra-[3+2] cycloaddition. google.comacs.org This key step establishes the bicyclic core and sets the relative stereochemistry of the substituents. The synthesis begins with a chiral vinyl ether and a nitroalkene, which undergo a cycloaddition cascade to produce a nitroso acetal (B89532) intermediate with the desired stereochemical arrangement. Subsequent functional group manipulations then lead to the final (+)-crotanecine target.

Another powerful strategy involves starting from a chiral pool material, such as (S)-malic acid or an amino acid like L-proline, which already contains one or more of the required stereocenters. This inherent chirality is then used to guide the stereoselective formation of the remaining centers during the construction of the bicyclic system.

Continuous research has led to the development of numerous innovative routes to pyrrolizidine necine bases. These routes often showcase new reactions or creative applications of existing methods. For example, a flexible strategy has been described that features diastereoselective dihydroxylation and a key inversion of stereochemistry at the ring junction via the hydroboration of an enamine intermediate. acs.org

Other novel approaches that have been successfully implemented include:

Palladium-catalyzed intramolecular allylation for ring closure.

Reductive amination of keto-aldehydes followed by cyclization.

Intramolecular carbenoid displacement reactions to form C-C bonds at the α-position to the nitrogen atom.

Table 2: Comparison of Synthetic Strategies for Necine Bases

| Strategy | Key Reaction | Starting Materials | Target Necine Base Example | Reference |

| Tandem Cycloaddition | [4+2]/[3+2] Cycloaddition | Chiral vinyl ether, Nitroalkene | (+)-Crotanecine | google.com |

| Chiral Pool Synthesis | Intermolecular carbenoid displacement | (S)-Malic acid | (+)-Heliotridine, (+)-Retronecine | rsc.org |

| Flexible Strategy | Enamine hydroboration, Ring closure | Boc-protected pyrrole (B145914) derivative | 2,3,7-triepiaustraline | acs.org |

| One-Pot Nitrone Conversion | Condensation, Esterification, Cycloaddition | Lactol, Hydroxylamine | 7a-epi-Crotanecine | youtube.com |

Stereoselective Construction of the Bicyclic Core

Semi-synthetic Modifications and Derivatization Strategies

Semi-synthesis involves using a naturally occurring compound, such as an isolated pyrrolizidine alkaloid, as a starting material to create new, modified structures. These modifications are often performed to explore structure-activity relationships or to develop analogues with improved properties. wikipedia.orgnih.govresearchgate.net

For a macrocyclic alkaloid like this compound, semi-synthetic modifications can be targeted at several sites:

The Necine Base: The remaining hydroxyl groups on the necine base portion of the molecule can be acylated or alkylated. For instance, acyl derivatives of related alkaloids like monocrotaline (B1676716) and retrorsine (B1680556) have been prepared for toxicological studies. rsc.org

The Necic Acid: The structure of the senecic acid portion can be modified, for example, by reduction of the double bond or transformation of the methyl groups.

The Pyrrolizidine Nitrogen: The tertiary amine of the pyrrolizidine ring can be oxidized to the corresponding N-oxide, a common metabolite, or quaternized to form ammonium (B1175870) salts (e.g., methiodides), which alters the molecule's charge and solubility. core.ac.uk

Ring Modification: More complex transformations could involve opening the macrocyclic ring via hydrolysis and re-esterifying the necine base with different acids to create novel macrocyclic analogues. rsc.orgrsc.orgjournals.co.za

Derivatization is also a key tool in the analysis of pyrrolizidine alkaloids. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the inherent polarity and low volatility of these alkaloids necessitate chemical modification, such as trimethylsilylation, to make them suitable for analysis. wikipedia.orgresearchgate.net

Regioselective Functionalization

The synthesis of complex natural products like this compound, a macrocyclic pyrrolizidine alkaloid, hinges on the precise control of chemical reactions at specific locations within the molecule. This control, known as regioselectivity, is a paramount challenge due to the presence of multiple, chemically similar functional groups. Regioselective functionalization refers to any chemical process that selectively modifies one of several similar reactive sites. In the context of this compound's core structure, this is particularly relevant for the differential reactions of the hydroxyl groups on the necine base, crotanecine (B1195534).

The pyrrolizidine skeleton of this compound's precursors contains several reactive sites. core.ac.uk The ability to functionalize one site while leaving others untouched is crucial for building the complex macrocyclic diester structure. For instance, the distinction between this compound and its constitutional isomer, madurensine (B1609468), lies in the position of the secondary ester linkage. In this compound, this ester is at the C-7 position of the pyrrolizidine core, whereas in madurensine, it is at the C-6 position. This subtle difference underscores the critical need for highly regioselective methods to esterify the correct hydroxyl group during the synthesis.

Achieving such selectivity often involves advanced synthetic methodologies. Transition metal-catalyzed C-H functionalization, for example, is a powerful strategy for activating a specific C-H bond, often guided by a directing group within the molecule. mdpi.commemphis.edu While specific applications to this compound are not extensively documented, the principles are applicable. A directing group, temporarily installed on the molecule, can coordinate to a metal catalyst and position it to react at a specific, nearby site. memphis.edu Another approach involves the use of sterically hindered reagents that can only access the most sterically accessible functional group, or enzymatic transformations that offer unparalleled specificity due to the precise fit of a substrate into an enzyme's active site.

The challenge of regioselectivity in the synthesis of this compound's core is illustrated by the various reactive positions on its necine base, crotanecine.

| Reactive Site on Crotanecine Core | Functional Group | Synthetic Challenge |

|---|---|---|

| C-7 | Secondary Hydroxyl | Target for esterification in this compound synthesis. Must be differentiated from the C-9 hydroxyl. |

| C-9 | Primary Hydroxyl | Must be protected or selectively reacted during the formation of the C-7 ester linkage. |

| N-4 | Tertiary Amine | Can be reactive under various conditions; may require protection (e.g., as an N-oxide) to prevent unwanted side reactions. |

| C-1/C-2 | Alkene | Susceptible to electrophilic addition; its reactivity must be managed throughout the synthetic sequence. |

Protecting Group Chemistry in Complex Synthesis

In the multistep synthesis of a complex molecule like this compound, protecting group chemistry is an indispensable strategy. numberanalytics.com A protecting group is a molecular fragment that is temporarily attached to a functional group to mask its inherent reactivity. numberanalytics.comorganic-chemistry.org This allows a chemical reaction to be performed selectively at another position on the molecule without interference from the protected group. pressbooks.pub A suitable protecting group must be easy to introduce, stable to the conditions of subsequent reaction steps, and easy to remove in high yield without affecting the rest of the molecule. pressbooks.publabinsights.nl

The synthesis of this compound's precursors, the crotanecine base and the intricate necic acid side-chain, involves numerous functional groups that would necessitate protection. The crotanecine core contains two hydroxyl groups and a tertiary amine, while the necic acid component also contains hydroxyl and carboxyl groups. Attempting to couple these two fragments directly without protection would lead to a multitude of undesired side reactions, resulting in low yields of the target molecule.

For example, to achieve the regioselective esterification required to form this compound, one hydroxyl group on the crotanecine core must be selectively protected while the other remains free to react. This is often accomplished using an orthogonal protecting group strategy, where two or more different protecting groups are used that can be removed under distinct chemical conditions. organic-chemistry.org For instance, a primary alcohol might be protected as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is stable under many reaction conditions but can be selectively removed with a fluoride (B91410) source, while a secondary alcohol is protected as a benzyl (B1604629) (Bn) ether, which is removed by hydrogenolysis. libretexts.org This allows for the sequential deprotection and functionalization of the hydroxyl groups. The tertiary amine of the pyrrolizidine core may also require protection, often by conversion to its N-oxide, to prevent it from acting as a nucleophile or base in subsequent steps.

The table below outlines common protecting groups that are relevant to the functional groups found in this compound's precursors.

| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |

|---|---|---|---|---|

| Alcohol | Benzyl | Bn | NaH, Benzyl Bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) |

| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) |

| Alcohol | Methoxymethyl ether | MOM | MOMCl, Diisopropylethylamine | Acid (e.g., HCl) libretexts.org |

| Amine (tertiary) | N-oxide | - | m-CPBA | Reducing agents (e.g., PPh₃) |

| Carbonyl | Acetal/Ketal | - | Diol, Acid catalyst | Aqueous Acid pressbooks.pub |

| Carboxylic Acid | Methyl or Ethyl Ester | - | Methanol or Ethanol, Acid catalyst | Base (Saponification) or Acid hydrolysis |

Advanced Analytical Methodologies in Anacrotine Research

Quantitative Analysis in Biological Matrices for Mechanistic Studies

Mechanistic studies involving Anacrotine rely on accurate quantification in biological samples like plasma, urine, or tissue extracts. This requires robust analytical methods that can distinguish the analyte from a multitude of endogenous components.

LC-MS/MS Method Development and Validation

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative determination of compounds in biological matrices due to its high specificity, sensitivity, and throughput. nih.gov The development of a reliable LC-MS/MS method for this compound involves several critical stages. researchgate.net

First, the chromatographic conditions are optimized. This includes selecting the appropriate High-Performance Liquid Chromatography (HPLC) column (e.g., a C18 column) and a mobile phase that provides good separation of this compound from matrix components. japsonline.comlcms.cz An isocratic or gradient elution using solvents like acetonitrile (B52724) and water with additives such as formic acid is common. japsonline.com

Second, the mass spectrometric parameters are tuned. For quantification, Multiple Reaction Monitoring (MRM) mode is typically employed. lcms.cz This involves monitoring a specific precursor-to-product ion transition for this compound, which provides high selectivity. The ionization source, often Electrospray Ionization (ESI), is optimized for the highest signal intensity. ijarnd.com

Method validation is then performed according to established guidelines to ensure its reliability. researchgate.net Key validation parameters include:

Specificity and Selectivity: The ability to detect and quantify this compound without interference from other compounds in the matrix.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a defined range.

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. japsonline.com

Recovery: This assesses the efficiency of the sample extraction process. japsonline.com

Matrix Effect: This evaluates the suppression or enhancement of the analyte's signal caused by co-eluting components from the biological matrix. nih.govnih.gov

The following table summarizes typical parameters and acceptance criteria for an LC-MS/MS bioanalytical method validation.

| Parameter | Acceptance Criteria | Description |

| Linearity | Coefficient of determination (R²) ≥ 0.99 | Establishes the concentration range over which the assay is accurate and precise. |

| Intra-day Precision | Relative Standard Deviation (RSD) ≤ 15% | Measures the variability of results within the same day. |

| Inter-day Precision | Relative Standard Deviation (RSD) ≤ 15% | Measures the variability of results across different days. |

| Accuracy | Within ±15% of the nominal concentration | Assesses the closeness of the mean test results to the true concentration. |

| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the analyte extraction from the biological matrix. |

| Matrix Factor | IS-normalized MF consistent across lots | Assesses the impact of matrix components on the ionization of the analyte. |

This table presents generalized validation parameters based on industry standards.

NMR-based Metabolomics for Pathway Interrogation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used in metabolomics to obtain a comprehensive profile of small molecules in a biological sample. nih.govau.dk In the context of this compound research, NMR-based metabolomics can be used to investigate how biological systems respond to its presence, potentially revealing altered metabolic pathways. nih.gov

The process involves acquiring NMR spectra, typically proton (¹H-NMR), from biological extracts. plos.org The resulting spectrum contains a series of peaks, where each peak corresponds to a specific metabolite, and its area is proportional to the metabolite's concentration. measurlabs.com One of the main advantages of NMR is its high reproducibility and its ability to identify unknown compounds based on their spectral signatures. au.dk

To interrogate metabolic pathways, spectra from a control group are compared to a group exposed to this compound. Statistical analyses, such as Principal Component Analysis (PCA), are used to identify metabolites that have significantly changed in concentration. plos.org These altered metabolites can then be mapped onto known metabolic pathways to understand the biological effects. nih.gov

Advanced 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to reduce spectral overlap and aid in the definitive identification of metabolites in complex mixtures. uii.ac.idnumberanalytics.com

Isotopic Labeling for Biosynthetic Pathway Tracing

Isotopic labeling is a definitive technique used to trace the origin of atoms in a molecule, making it indispensable for elucidating the biosynthetic pathways of natural products like this compound. cernobioscience.comsilantes.com

Use of ¹³C, ¹⁵N, ²H Labeled Precursors

This method involves feeding an organism that produces this compound (e.g., a plant from the Crotalaria genus) with a precursor molecule that has been enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). cernobioscience.comsilantes.com These isotopes act as "tags."

The organism then uses this labeled precursor in its metabolic processes to build more complex molecules. If the fed precursor is part of the this compound biosynthetic pathway, the resulting this compound molecules will incorporate the heavy isotopes. By analyzing the final product, researchers can determine which atoms from the precursor were used and where they are located in the this compound structure. This provides direct evidence for the steps involved in its biosynthesis. biorxiv.org

The following table lists common precursors and their potential role in alkaloid biosynthesis.

| Labeled Precursor | Isotope(s) | Potential Role in Pyrrolizidine (B1209537) Alkaloid Biosynthesis |

| L-Ornithine | ¹³C, ¹⁵N | Provides the core necine base structure. |

| L-Arginine | ¹³C, ¹⁵N | An alternative precursor for the necine base via putrescine. |

| L-Isoleucine | ¹³C, ¹⁵N | Can be a precursor for the necic acid portion. |

| [¹³C₂]-Acetate | ¹³C | Can be incorporated into various parts of the structure via the polyketide pathway. |

| D₂O (Deuterium Oxide) | ²H (D) | General label to track enzymatic reactions involving hydrogen exchange. |

This table provides examples of precursors that could be used in biosynthetic studies of pyrrolizidine alkaloids.

Advanced NMR and MS Techniques for Labeled Compound Detection

Once this compound has been biosynthetically labeled, advanced analytical methods are required to detect the incorporated isotopes.

Mass Spectrometry (MS): MS is highly sensitive for detecting isotopic enrichment. A molecule containing a heavy isotope will have a higher mass than its unlabeled counterpart. By comparing the mass spectrum of the labeled this compound to the unlabeled standard, researchers can easily confirm the incorporation of the isotope and, in some cases, determine the number of labeled atoms per molecule. cernobioscience.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is uniquely powerful because it can pinpoint the exact location of the label within the molecular structure.

¹³C-NMR: If a ¹³C-labeled precursor is used, the signals in the ¹³C-NMR spectrum corresponding to the enriched carbon atoms will be significantly enhanced.

¹⁵N-NMR: Similarly, ¹⁵N-NMR can directly detect the incorporation of nitrogen-15.

2D-NMR: Techniques like ¹H-¹³C HSQC are extremely useful. They show correlations between protons and the carbon atoms they are attached to, allowing for precise assignment of where the ¹³C label has been incorporated. uii.ac.id

Combining these techniques provides a comprehensive picture of the biosynthetic pathway, from initial precursors to the final complex structure of this compound. nih.gov

Hyphenated Techniques for Complex Mixture Analysis

The analysis of this compound in its natural source or in biological samples involves dealing with highly complex mixtures. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for this purpose. nih.govnumberanalytics.com This approach combines the separation power of chromatography with the identification capabilities of spectroscopy. ijpsjournal.com

Commonly used hyphenated techniques in natural product analysis include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used hyphenated technique. LC separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. ijarnd.com Tandem MS (LC-MS/MS) adds another layer of specificity, making it ideal for both qualitative and quantitative analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. ijpsjournal.com